β-1,4-Galactosyltransferase Inhibition Specificity
The uridine diphosphate derivative of 2-deoxy-2-fluoro-D-galactopyranose (UDP-2F-Gal) acts as a potent competitive inhibitor of β-1,4-galactosyltransferase, with a measured inhibitor constant (Ki) of 149 µM [1]. In contrast, the analogous uridine diphosphate derivative of 2-deoxy-2-fluoro-D-glucopyranose (UDP-2F-Glc) is described in the patent as an inhibitor of glucosyltransferases, not galactosyltransferases, highlighting a critical target specificity difference [2]. The parent compound, UDP-galactose, is the natural substrate and exhibits no inhibition. This quantitative Ki value is essential for researchers designing selective glycosyltransferase assays or developing nucleotide-sugar based therapeutics, as it provides a clear benchmark for the galacto-specific inhibition.
| Evidence Dimension | Inhibition constant (Ki) for β-1,4-galactosyltransferase |
|---|---|
| Target Compound Data | Ki = 149 µM (as UDP-2F-Gal derivative) |
| Comparator Or Baseline | UDP-2F-Glc (gluco-configured isomer): Not an inhibitor of this enzyme; Natural substrate UDP-Gal: No inhibition |
| Quantified Difference | Ki = 149 µM for galacto-isomer vs. no inhibition for gluco-isomer |
| Conditions | In vitro enzymatic assay with recombinant β-1,4-galactosyltransferase |
Why This Matters
This data directly quantifies the target specificity of the galacto-configured compound for galactosyltransferases, which is crucial for researchers selecting an inhibitor for glycobiology studies and differentiates it from the gluco-isomer that targets other glycosyltransferases.
- [1] Hayashi, T., et al. (1997). Process for preparing nucleotide inhibitors of glycosyltransferases. U.S. Patent No. 5,770,407. View Source
- [2] Hayashi, T., et al. (1997). Process for preparing nucleotide inhibitors of glycosyltransferases. U.S. Patent No. 5,770,407. (Describing UDP-2F-Glc as a glucosyltransferase inhibitor). View Source
